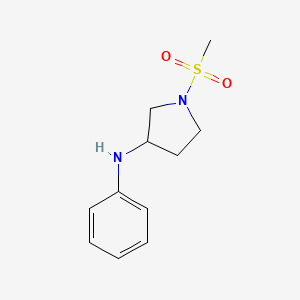
1-methylsulfonyl-N-phenylpyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methylsulfonyl-N-phenylpyrrolidin-3-amine, also known as MPHP, is a synthetic stimulant drug that belongs to the pyrrolidine class. It was first synthesized in the 1960s and has since gained popularity in the recreational drug market. However, MPHP has also shown potential in scientific research, particularly in the fields of pharmacology and neuroscience.
作用機序
The mechanism of action of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine involves its binding to the dopamine transporter, which inhibits the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which is responsible for the drug's stimulant effects. This compound has also been shown to have an affinity for other neurotransmitter transporters, including the serotonin transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other stimulant drugs. It increases the release of dopamine, serotonin, and norepinephrine in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. However, it can also lead to negative effects such as anxiety, paranoia, and psychosis.
実験室実験の利点と制限
One advantage of using 1-methylsulfonyl-N-phenylpyrrolidin-3-amine in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its potential for abuse and negative side effects must be taken into consideration. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its accessibility for some researchers.
将来の方向性
There are several potential future directions for research on 1-methylsulfonyl-N-phenylpyrrolidin-3-amine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Additionally, further research could be done on the effects of this compound on cognitive function and memory. Finally, studies could be conducted on the potential for abuse and addiction of this compound, as well as the development of treatments for addiction to stimulant drugs.
Conclusion
In conclusion, this compound is a synthetic stimulant drug that has shown potential in scientific research. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its potential for abuse and negative side effects must be taken into consideration. Further research is needed to explore its potential as a treatment for neurological disorders and its effects on cognitive function and memory.
合成法
The synthesis of 1-methylsulfonyl-N-phenylpyrrolidin-3-amine involves the reaction of 1-methylpyrrolidine-3-amine with phenylsulfonyl chloride. The resulting product is then purified and crystallized. This method has been described in detail in several research articles, including a study by Zhang et al. (2015).
科学的研究の応用
1-methylsulfonyl-N-phenylpyrrolidin-3-amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes this compound a potential tool for studying the role of dopamine in addiction and other neurological disorders. Additionally, this compound has been used in studies on the effects of stimulants on cognitive function and memory.
特性
IUPAC Name |
1-methylsulfonyl-N-phenylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)13-8-7-11(9-13)12-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZACNKBSUCODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

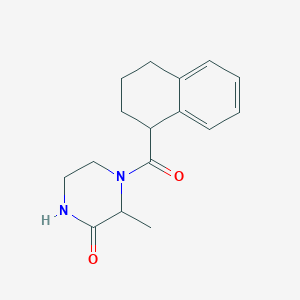

![[2-bromo-4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-6-methoxyphenyl] 4-methoxybenzoate](/img/structure/B7562053.png)
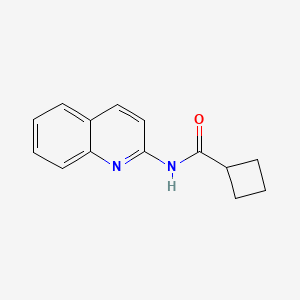
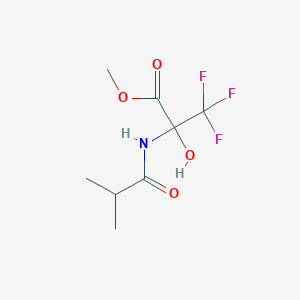
![4-[4-(Cyclopenten-1-yl)-3-(4-nitrophenyl)-4,5,6,6a-tetrahydrocyclopenta[d]triazol-3a-yl]morpholine](/img/structure/B7562075.png)
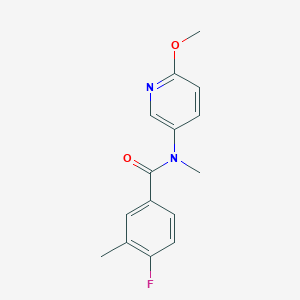
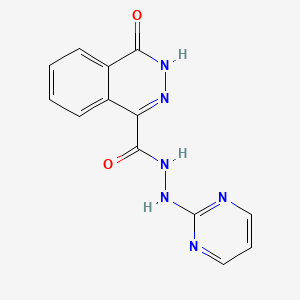
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-3-nitrobenzoate](/img/structure/B7562106.png)
![3-hydroxy-N-[2-(2-nitroanilino)ethyl]naphthalene-2-carboxamide](/img/structure/B7562112.png)
![N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]thiomorpholine-4-carboxamide](/img/structure/B7562119.png)
![2,6-dimethyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7562127.png)
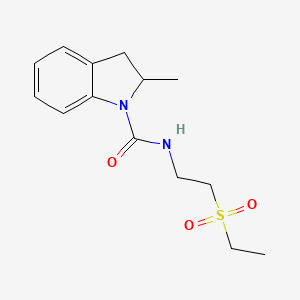
![[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]-(6-pyrrolidin-1-ylpyridin-3-yl)methanone](/img/structure/B7562158.png)